molecular formula C20H26N4O6S3 B4939027 ETHYL 2-{3-[(2-{[5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

ETHYL 2-{3-[(2-{[5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B4939027
M. Wt: 514.6 g/mol
InChI Key: DOIAVNZHMUULKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-{3-[(2-{[5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of ETHYL 2-{3-[(2-{[5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves several steps, each requiring specific reaction conditions and reagents. The general synthetic route can be outlined as follows:

    Formation of the Thiazole Ring: The synthesis begins with the formation of the thiazole ring. This can be achieved through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Ester Group: The ethoxycarbonyl group is introduced through esterification reactions, typically involving the reaction of carboxylic acids with ethanol in the presence of acid catalysts.

    Amide Bond Formation: The amide bonds are formed through condensation reactions between carboxylic acids and amines or through the use of coupling reagents like carbodiimides.

    Sulfur-Containing Linkage: The sulfanyl linkage is introduced through nucleophilic substitution reactions, where thiols react with appropriate electrophiles.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

ETHYL 2-{3-[(2-{[5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting esters to alcohols or amides to amines.

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and amines.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like thiols or amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 2-{3-[(2-{[5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new thiazole-based compounds with potential biological activities.

    Biology: It is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: It is used in the development of new materials, such as polymers or coatings, where its unique chemical properties can be exploited.

Mechanism of Action

The mechanism of action of ETHYL 2-{3-[(2-{[5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects, or it may interact with signaling pathways involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

ETHYL 2-{3-[(2-{[5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other thiazole-based compounds, such as:

    2-(3-CYANO-4-ISOBUTOXY-PHENYL)-4-METHYLTHIAZOLE-5-CARBOXYLATE:

    5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOLE-2-CARBAMIDE: This compound shares the thiazole and carbamide groups but lacks the sulfanyl linkage, resulting in different reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-[3-[3-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl]sulfanylpropanoylamino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O6S3/c1-5-29-17(27)15-11(3)21-19(32-15)23-13(25)7-9-31-10-8-14(26)24-20-22-12(4)16(33-20)18(28)30-6-2/h5-10H2,1-4H3,(H,21,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIAVNZHMUULKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CCSCCC(=O)NC2=NC(=C(S2)C(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.